Product packaging for 1-(1H-Indol-3-ylmethyl)-3-piperidinol(Cat. No.:CAS No. 331976-99-9)

1-(1H-Indol-3-ylmethyl)-3-piperidinol

Cat. No.: B1614119
CAS No.: 331976-99-9
M. Wt: 230.31 g/mol
InChI Key: VWPCDDTXLWVHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1H-Indol-3-ylmethyl)-3-piperidinol ( 331976-99-9) is a synthetic organic compound with a molecular formula of C 14 H 18 N 2 O and a molecular weight of 230.31 g/mol . This compound features a piperidinol scaffold linked to an indole methyl group, a structural motif of significant interest in medicinal chemistry for the development of central nervous system (CNS) active agents. Compounds within this structural class have been extensively investigated as key templates for designing ligands for dopamine and serotonin receptor systems . Structurally analogous molecules, such as 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]methylindole (L741,626), are known as potent and selective antagonists for the D2-like dopamine receptors . Similarly, chiral derivatives of 3-(piperidin-3-yl)-1H-indole are studied as conformationally constrained serotonin analogs and show potential as ligands for the 5-HT 1A receptor and the serotonin transporter (SERT) protein . As such, this compound serves as a valuable chemical building block and pharmacophore for researchers exploring new treatments for neurological and psychiatric disorders, including schizophrenia, depression, Parkinson's disease, and substance abuse . The primary mechanism of action for related compounds involves high-affinity binding to G-protein coupled receptors (GPCRs) in the brain, such as the D2 and 5-HT 1A receptors, modulating downstream signaling pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B1614119 1-(1H-Indol-3-ylmethyl)-3-piperidinol CAS No. 331976-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-12-4-3-7-16(10-12)9-11-8-15-14-6-2-1-5-13(11)14/h1-2,5-6,8,12,15,17H,3-4,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPCDDTXLWVHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30636018
Record name 1-[(1H-Indol-3-yl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331976-99-9
Record name 1-[(1H-Indol-3-yl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1h Indol 3 Ylmethyl 3 Piperidinol and Its Analogues

Strategies for Indole (B1671886) Moiety Elaboration

The construction of the indole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. These range from classical named reactions to modern metal-catalyzed processes. nih.gov

Key strategies include:

Fischer Indole Synthesis : This is one of the most traditional and widely used methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov For instance, the condensation of phenylhydrazine with 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) has been used as a key step in the total synthesis of the indole alkaloid minfiensine. nih.gov

Palladium-Catalyzed Cyclization : Modern organic synthesis frequently employs palladium catalysts to construct the indole nucleus. mdpi.comorganic-chemistry.org A common approach involves a tandem Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. mdpi.com For example, 2-substituted indoles can be synthesized from terminal alkynes and N-tosyl-2-iodoanilines using a Pd/C catalyst with ZnCl₂ as a co-catalyst. mdpi.com

Other Named Reactions : A plethora of other named reactions are available for indole synthesis, including the Bartoli, Reissert, Madelung, and Larock indole syntheses, each offering different advantages depending on the desired substitution pattern and available starting materials. nih.gov

Oxidative Annulation : Functionalized indoles can be prepared through the palladium-catalyzed oxidative annulation of functionalized pyrroles with ketones, using an oxidant like Cu(OAc)₂. derpharmachemica.com

These methods provide access to a wide array of substituted indoles, which can then be functionalized at the 3-position to enable linkage to the piperidine (B6355638) scaffold.

Approaches to Piperidine Ring Formation and Functionalization

The piperidine ring is a prevalent structural motif in pharmaceuticals and natural products. ajchem-a.com Its synthesis can be achieved through various routes, including the reduction of pyridine (B92270) precursors, cyclization reactions, and multicomponent strategies. nih.gov

The most direct method for synthesizing the piperidine core is the hydrogenation of the corresponding pyridine derivative. nih.gov This transformation often requires transition metal catalysts and can be performed under various conditions. asianpubs.org

Heterogeneous Catalysis : Catalysts such as Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are effective for the hydrogenation of substituted pyridines in acidic media like glacial acetic acid. asianpubs.org Rhodium on carbon (Rh/C) is another effective catalyst that can operate under lower pressures. asianpubs.org Ruthenium-based catalysts have also been employed, though sometimes requiring higher temperatures and pressures. asianpubs.org The chemoselective hydrogenation of a pyridine ring while leaving an indole moiety intact has been demonstrated using a rhodium catalyst. nih.gov

Homogeneous Catalysis : Soluble rhodium complexes, such as Wilkinson's catalyst, can be used for the hydrogenation of piperidine precursors. acs.orgyoutube.com Asymmetric transfer hydrogenation of pyridinium (B92312) salts, using a formic acid/triethylamine mixture as the hydrogen source and a chiral rhodium catalyst, allows for the synthesis of chiral piperidines. dicp.ac.cn

Electrocatalytic Hydrogenation : A more recent and sustainable approach involves the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. nih.govacs.org Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with high yield and current efficiency, avoiding the need for high-pressure hydrogen gas and acidic additives. nih.govacs.org

Table 1: Selected Catalysts and Conditions for Pyridine Hydrogenation

Catalyst SystemSubstrate TypeConditionsKey FeaturesReference
PtO₂ (Adams' catalyst)Substituted PyridinesH₂, 50-70 bar, Glacial Acetic Acid, RTEffective for various substituted pyridines. asianpubs.org
Rh/CAlkoxy-pyridinesH₂, milder conditionsChemoselective reduction of pyridine over indole. nih.gov
[RhCp*Cl₂]₂ / KIN-benzylpyridinium saltsHCOOH/Et₃N, Transfer HydrogenationAccess to piperidine derivatives from pyridinium salts. dicp.ac.cn
Rh/C (electrocatalytic)PyridineAmbient T&P, Anion-exchange membraneSustainable, high efficiency, avoids H₂ gas. nih.govacs.org

Piperidine rings can be constructed by forming C-N or C-C bonds through intramolecular cyclization. nih.gov These methods are versatile for creating substituted piperidines.

Intramolecular Hydroamination : The cyclization of amino-alkenes, catalyzed by transition metals like palladium or gold, provides a direct route to piperidines. organic-chemistry.org For example, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org

Radical Cyclization : Radical reactions offer another pathway. For instance, the intramolecular radical cyclization of linear amino-aldehydes can be initiated using a cobalt(II) catalyst. nih.gov

Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a powerful method for forming the piperidine ring, often with high stereocontrol. nih.gov Organocatalysts can be used to achieve enantioselective synthesis of substituted piperidines via this route. nih.gov

Diels-Alder Reaction : The [4+2] cycloaddition of a diene with an imine (a aza-Diels-Alder reaction) can construct the tetrahydropyridine (B1245486) core, which can then be reduced to the corresponding piperidine. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. mdpi.com These strategies are powerful for rapidly generating molecular diversity and complexity. mdpi.commdpi.com

Povarov Reaction : A multicomponent variant of the Povarov reaction, sometimes called the Grieco reaction, involves the reaction of an aniline, an aldehyde, and an olefin to form tetrahydroquinolines, which are structurally related to piperidines. mdpi.com

Diels-Alder Based MCRs : A four-component synthesis of complex piperidone scaffolds has been developed, involving an intermolecular Diels-Alder reaction of 3-trialkylsilyloxy-2-azadienes. researchgate.net This strategy allows for the construction of structurally and stereochemically diverse polysubstituted piperidines. researchgate.net

Piperidine-Catalyzed MCRs : Piperidine itself can act as a catalyst in certain MCRs. For example, a three-component reaction of salicylaldehyde, an amine, and diethyl malonate can be promoted by a piperidine/iodine dual catalytic system to synthesize coumarin-3-carboxamides. mdpi.com While not directly forming a piperidine ring, this demonstrates the utility of piperidine in facilitating complex transformations. mdpi.com

Methodologies for Linking Indole and Piperidine Scaffolds

Connecting the pre-formed indole and piperidine moieties is a critical step in the synthesis of 1-(1H-indol-3-ylmethyl)-3-piperidinol. The most common strategies involve forming a C-N bond between the piperidine nitrogen and the C3-methylene group of the indole.

Reductive Amination : This is a widely used method involving the reaction of an indole-3-carboxaldehyde (B46971) with a piperidine derivative (e.g., 3-piperidinol) in the presence of a reducing agent. The aldehyde and amine first form an intermediate iminium ion, which is then reduced in situ to the desired amine.

N-Alkylation : This approach involves reacting a piperidine with an indole derivative bearing a leaving group at the 3-methyl position, such as indole-3-methyl halide or tosylate. For instance, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been N-alkylated with chiral reagents in the presence of a base like potassium carbonate to produce diastereomeric products. nih.govnih.gov

Mannich-type Reactions : The reaction of an indole, an aldehyde (such as formaldehyde), and a secondary amine (like piperidine) can form a C-C bond at the C3 position of the indole and a C-N bond, yielding a 3-(aminomethyl)indole derivative.

Enantioselective Synthesis and Chiral Resolution of Indole-Piperidine Derivatives

Since this compound contains a stereocenter at the C3 position of the piperidine ring, controlling its stereochemistry is often a key objective. This can be achieved either by building the chiral center during the synthesis (enantioselective synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).

Enantioselective Synthesis : Asymmetric synthesis can be employed to create the chiral piperidine ring from the outset.

Asymmetric Hydrogenation : As mentioned previously, the asymmetric hydrogenation or transfer hydrogenation of substituted pyridines using chiral catalysts can produce enantioenriched piperidines. acs.orgdicp.ac.cn

Chiral Auxiliaries : A common strategy involves using a chiral auxiliary. For example, phenylglycinol-derived δ-lactams can serve as chiral templates for the synthesis of various enantiomerically pure piperidine alkaloids. nih.govcapes.gov.brresearchgate.net

Chiral Resolution : If a racemic mixture of the final compound or a key intermediate is synthesized, the enantiomers can be separated.

Diastereomeric Salt Formation : A classical method involves reacting the racemic amine with a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization. google.com

Diastereomer Derivatization : An alternative is to react the racemic mixture with a chiral resolving agent to form covalent diastereomers, which can then be separated by chromatography. A study on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives employed this exact strategy. nih.govnih.gov Racemic 3-(piperidin-3-yl)-1H-indoles were reacted with a chiral phenylacetic acid derivative. The resulting diastereomers were separated by chromatography, and subsequent removal of the chiral auxiliary yielded the pure enantiomers of the indole-piperidine compound. nih.govnih.gov

Table 2: Chiral Synthesis and Resolution Strategies

StrategyMethodologyExample ApplicationReference
Enantioselective SynthesisAsymmetric Transfer HydrogenationReduction of pyridinium salts with a chiral Rh catalyst. dicp.ac.cn
Enantioselective SynthesisChiral AuxiliaryUse of a phenylglycinol-derived lactam to synthesize chiral piperidine alkaloids. nih.govcapes.gov.br
Chiral ResolutionDiastereomer DerivatizationN-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by HPLC separation. nih.govnih.gov
Chiral ResolutionDiastereomeric Salt FormationSeparating acidic or basic racemates using chiral bases (e.g., quinine) or acids (e.g., tartaric acid). google.com

Pharmacological Profile and Biological Activities of 1 1h Indol 3 Ylmethyl 3 Piperidinol Analogues

Central Nervous System (CNS) Activities

Analogues of 1-(1H-indol-3-ylmethyl)-3-piperidinol have demonstrated a broad spectrum of activities within the central nervous system, highlighting their potential as lead compounds for the development of treatments for various neurological and psychiatric disorders.

Dopamine (B1211576) Receptor Modulation

The dopaminergic system is a critical target for the treatment of conditions such as schizophrenia, Parkinson's disease, and addiction. Analogues of the this compound scaffold have shown notable affinity and selectivity for dopamine receptor subtypes, particularly the D2 and D3 receptors.

A series of compounds featuring the indol-3-ylmethyl-piperidin-4-ol backbone have been synthesized and assessed for their ability to bind to dopamine D2 receptors. These compounds are structurally analogous to classical D2 receptor antagonists like haloperidol. Research has revealed that specific substitutions on both the indole (B1671886) and the phenyl-piperidinol parts of the molecule are crucial for high-affinity binding.

Notably, two compounds, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, have demonstrated high affinity for the D2 receptor. nih.govnih.gov The presence of an iodo substituent on the phenyl-piperidinol moiety was found to be pivotal for achieving this high affinity. nih.gov In contrast, replacing the indole ring with other heteroaromatic systems, such as benzofuran (B130515) or benzothiophene, led to a decrease in D2 binding affinity. nih.govdrugbank.com

Binding Affinity of this compound Analogues at Dopamine D2 Receptors
CompoundD2 Receptor Ki (nM)Reference
4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-olData Not Available in Snippet nih.govnih.gov
4-(4-Iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-olData Not Available in Snippet nih.govnih.gov

The dopamine D3 receptor is implicated in substance abuse and other neuropsychiatric disorders. nih.gov Developing D3-selective ligands has been a significant challenge due to the high homology with the D2 receptor. nih.gov However, certain analogues of the indol-3-ylmethyl-piperidinol class have exhibited promising selectivity for the D3 receptor over the D2 receptor.

The same compounds that showed high affinity for the D2 receptor, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and its 5-methoxy isomer, were also found to be selective for D2 over D3 receptors. nih.govnih.gov Interestingly, structural modifications can tune this selectivity. For instance, in a related series of N-(4-(4-phenylpiperazin-1-yl)butyl)-1H-indole-2-carboxamide analogues, the substitution pattern on the indole and the linker between the pharmacophores significantly influenced D3 receptor affinity and selectivity. nih.gov One analogue, (R)-9b, which features a 3-fluoro substitution in the linker, demonstrated subnanomolar affinity for the D3 receptor (Ki = 0.373 nM) and was 327-fold selective over the D2 receptor. nih.gov These findings underscore the potential to fine-tune the selectivity profile of these compounds through targeted chemical modifications.

Dopamine D3 Receptor Binding Affinity and Selectivity of Related Indole Analogues
CompoundD3 Receptor Ki (nM)D3 vs D2 SelectivityReference
(R)-9a13.0~1650-fold nih.gov
(S)-9a35.3535-fold nih.gov
(R)-9b0.373327-fold nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission. nih.govmdpi.com Various indole and piperidine-based compounds have been investigated for their cholinesterase inhibitory potential. acgpubs.orgijpsi.org

A notable study identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a dual inhibitor of both cholinesterases and monoamine oxidase. uaeu.ac.ae In another series of indole-based thiadiazole derivatives, a compound featuring a fluoro-group exhibited potent inhibition of both AChE and BuChE with IC50 values of 0.15 µM and 0.20 µM, respectively. mdpi.com Furthermore, certain spiropyrrolidine heterocyclic hybrids incorporating an indole subunit have shown promising AChE and BuChE inhibitory activities, with some compounds displaying IC50 values comparable to the standard drug galanthamine. nih.gov Specifically, an indole-based fluorinated compound with a meta-methoxy substituted aryl ring was the most potent, with IC50 values of 1.97 µM for AChE and 7.08 µM for BuChE. nih.gov

Cholinesterase Inhibitory Activity of Related Indole and Piperidine (B6355638) Analogues
Compound Class/DerivativeAChE IC50 (µM)BuChE IC50 (µM)Reference
Indole-based thiadiazole (analogue 8)0.15 ± 0.0500.20 ± 0.10 mdpi.com
Indole-based thiadiazole (analogue 9)0.35 ± 0.0500.50 ± 0.050 mdpi.com
Indole-based thiadiazole (analogue 10)1.10 ± 0.102.80 ± 0.10 mdpi.com
Spiropyrrolidine-indole hybrid (compound 4e)1.97 ± 0.197.08 ± 0.20 nih.gov
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (compound 1d)12.55Data Not Available in Snippet acgpubs.org
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (compound 1g)18.0417.28 acgpubs.org

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov The search for selective MAO inhibitors is an active area of drug discovery. nih.gov

Research into N-substituted indole-based analogues has identified potent and selective MAO-B inhibitors. nih.gov For example, compound 4e, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited a high inhibitory activity for MAO-B with an IC50 value of 0.78 µM and a competitive mode of inhibition (Ki = 94.52 nM). nih.gov This compound also showed a good selectivity index for MAO-B over MAO-A. nih.gov As mentioned previously, a dual cholinesterase and MAO inhibitor with a related indol-2-yl-methyl-piperidin-4-yl structure has also been developed. uaeu.ac.ae Additionally, derivatives of piperine (B192125), an alkaloid from pepper, have been screened for MAO inhibition, with the most potent compound showing an IC50 of 498 nM for MAO-B. nih.gov

Monoamine Oxidase B (MAO-B) Inhibitory Activity of Related Indole Analogues
CompoundMAO-B IC50 (µM)MAO-B Ki (nM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 4b1.65Data Not Available in Snippet> 60 nih.gov
Compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide)0.7894.52> 120 nih.gov
Piperine derivative0.498Data Not Available in SnippetSelective for MAO-B nih.gov

Anxiolytic Effects and GABA Neurotransmission Modulation

The GABAergic system, particularly the GABAA receptor, is a primary target for anxiolytic drugs. mdpi.com Modulation of GABAA receptors can produce sedative, hypnotic, and anxiolytic effects. mdpi.com

While direct studies on this compound are limited in this area, research on related structures suggests a potential for anxiolytic activity. For instance, pyridoindole derivatives have been shown to act as full agonists at GABAA2 receptors and exhibit anxiolytic-like effects in animal models. nih.gov Another relevant example is piperine, a piperidine-containing alkaloid, which modulates GABAA receptors with similar potency across various subtypes. nih.govnih.gov A derivative of piperine, SCT-66, in which the piperidine ring is replaced, showed increased potency and efficacy at GABAA receptors and induced stronger anxiolytic effects in mice. nih.govnih.gov These findings suggest that the indol-3-ylmethyl-piperidinol scaffold could be a promising starting point for the development of novel anxiolytic agents that act via modulation of GABAergic neurotransmission.

Antinociceptive Activity through T-type Calcium Channel Blockade

The T-type calcium channel is recognized as a low-voltage-activated channel involved in the transmission of nociceptive signals. nih.gov The activation of these channels leads to an increase in intracellular calcium, which enhances pain sensitivity through both central and peripheral pathways. nih.gov Consequently, antagonists of T-type calcium channels are investigated as potential analgesics for various pain conditions. nih.govnih.gov

Research into novel T-type calcium channel blockers has identified several classes of compounds with significant antinociceptive effects. For instance, the novel antagonist KST5468 demonstrated a significant analgesic effect in both inflammatory and neuropathic pain models. nih.gov In a hot plate test, it increased pain latency, and it dose-dependently reduced pain behaviors in the second phase of the formalin test. nih.gov Furthermore, in neuropathic pain models, KST5468 was found to decrease the expression of pain-related markers such as c-Fos and calcitonin gene-related peptide (CGRP). nih.gov Similarly, certain diphenylpiperazine derivatives have been shown to inhibit T-type calcium channels and demonstrate antiallodynic effects in rat models of neuropathic pain. nih.gov The structural similarities between these active compounds and indole-piperidine scaffolds suggest that analogues of this compound could represent a promising avenue for the development of novel pain therapeutics targeting T-type calcium channels.

H1-Antihistaminic Properties

The piperidine and related piperazine (B1678402) scaffolds are core components in many compounds designed as H1-antihistamines. Studies on various heterocyclic systems incorporating these moieties have demonstrated significant potential in modulating allergic responses. For example, a series of N-benzylpiperazino derivatives of nih.govbenzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one were evaluated for their H1-antihistamine activity. nih.gov The most potent of these, 6-[3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy] nih.govbenzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one, exhibited a pA2 of 9.1, which is comparable to the well-known antihistamine mepyramine. nih.gov

In addition to direct receptor antagonism, some analogues have shown mast cell stabilizing properties. The most active compounds in the aforementioned series were also found to inhibit histamine (B1213489) release in a rat passive peritoneal anaphylaxis model. nih.gov This suggests a dual mechanism of action that could be beneficial for treating allergic conditions. nih.gov Further research on a 2-thioxo-4-thiazolidinone derivative containing an indole moiety, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, found that it could decrease IgE levels in sensitized guinea pigs, indicating potential anti-allergic and anti-inflammatory activity. mdpi.com These findings highlight the potential of incorporating indole and piperidine structures to develop new agents with H1-antihistaminic and immunomodulatory effects.

Modulation of Targets in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, involving numerous pathological targets such as protein aggregation (amyloid-beta, tau, α-synuclein), enzymatic dysregulation (cholinesterases, kinases), and receptor dysfunction. mdpi.commdpi.com Heterocyclic compounds, particularly those containing an indole core, are central to the discovery of new drugs for these conditions. mdpi.com Computational studies have specifically identified 3-substituted-1H-indoles as promising scaffolds for designing compounds aimed at neurodegenerative disease targets. nih.gov

The therapeutic targets are diverse and include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase (MAO), N-methyl-D-aspartate (NMDA) receptors, and the 5-hydroxytryptamine (5-HT6) receptor. mdpi.com Recent transcriptomic studies have proposed that targeting MAPK1, VEGFR1/FLT1, and FGFR1 could be a promising strategy to restore blood-brain barrier function and reduce neuroinflammation. frontiersin.org Furthermore, GLP-1R (glucagon-like peptide-1 receptor) agonists have shown neuroprotective effects in preclinical models of Parkinson's disease by improving motor function and protecting dopamine neurons. nih.gov The inherent ability of the indole-piperidine scaffold to interact with multiple biological targets makes its analogues prime candidates for the development of multi-target-directed ligands to address the complex pathology of neurodegenerative disorders. mdpi.com

Antimicrobial and Antiparasitic Activities

Antibacterial Spectrum and Efficacy

Analogues incorporating the indole scaffold have demonstrated a broad spectrum of antibacterial activity, including efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Initial screenings of 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with weak inhibitory growth against MRSA (MIC of 16 µg/mL). nih.gov However, further structural modifications led to the development of analogues with potent anti-MRSA activity, achieving MIC values of ≤ 0.25 µg/mL, while exhibiting no cytotoxicity or hemolytic properties. nih.gov

Another class, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, has also shown significant activity against S. aureus (including MRSA) and Mycobacterium smegmatis. mdpi.com Specific halogenated analogues in this series demonstrated excellent potency against staphylococci, with MIC values below 1 µg/mL. mdpi.com The mechanism for some indole-based compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Selected Indole Analogues

Compound Class Organism Activity (MIC) Citation
3-Substituted-1H-imidazol-5-yl-1H-indoles MRSA ≤ 0.25 µg/mL nih.gov
2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) S. aureus (MRSA) < 1 µg/mL mdpi.com
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) M. smegmatis 3.9 µg/mL mdpi.com

Antifungal Efficacy

The indole nucleus is a key feature in many compounds with significant antifungal properties. A study on 1-(1H-indol-3-yl) derivatives found that several analogues were active against various strains of Candida and Aspergillus niger, with MIC values ranging from 0.125 to 1.000 mg/mL. nih.gov Certain compounds from this series exhibited fungicidal activity at concentrations between 0.250 and 1 mg/mL. nih.gov One proposed mechanism of action for this antifungal effect is the inhibition of tyrosinase. nih.gov

Derivatives of 3-indolyl-3-hydroxy oxindole (B195798) have shown remarkable antifungal activity against several plant pathogenic fungi. nih.govresearchgate.net One of the most potent compounds, 3u, demonstrated an inhibition rate of 91.05% against B. cinerea and 100% against R. solani at a concentration of 50 mg/L, outperforming commercial fungicides in some cases. nih.govresearchgate.net Additionally, indolyl-benzo[d]imidazole analogues have displayed efficacy against Candida albicans, with some showing MIC values as low as 3.9 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Indole Analogues

Compound Class/Name Organism Activity (MIC/EC50) Citation
1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) Candida spp., A. niger 0.250–1 mg/mL (MFC) nih.gov
3-Indolyl-3-hydroxy oxindole (3u) R. solani 3.44 mg/L (EC50) researchgate.net
3-Indolyl-3-hydroxy oxindole (3u) B. cinerea >80% inhibition at 50 mg/L nih.gov
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) C. albicans 3.9 µg/mL (MIC) mdpi.com
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid C. albicans 25 µg/mL (MIC) mdpi.com

Antitubercular Activity

Piperidinol derivatives have emerged as potent agents against Mycobacterium tuberculosis. nih.gov Research has identified piperidinols as antimycobacterial compounds with MIC values often below 5 µg/mL. nih.gov A series of five piperidinol analogues demonstrated potent activity against M. tuberculosis with MICs in the range of 2.3–16.9 µM. plos.orgresearchgate.net

The primary mechanism of action for these compounds is the inhibition of arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of mycobacteria within macrophages. nih.govplos.org The inhibition is proposed to occur through a covalent mechanism that involves the formation of a reactive intermediate that selectively modifies a cysteine residue in the enzyme's active site. plos.orgresearchgate.net The NAT enzyme is linked to cholesterol catabolism, which is vital for the persistence of M. tuberculosis during latent infection. researchgate.net Beyond piperidinols, other indole-containing structures, such as 1,8-naphthyridine (B1210474) analogues with piperidine groups, have also shown significant activity against the H37Rv strain of M. tuberculosis. researchgate.net

Table 3: Antitubercular Activity of Selected Piperidinol and Indole Analogues

Compound Class Organism Activity (MIC) Target Citation
Piperidinol Analogues M. tuberculosis < 5 µg/mL Arylamine N-acetyltransferase (NAT) nih.gov
Piperidinol Analogues M. tuberculosis H37Rv 2.3–16.9 µM Arylamine N-acetyltransferase (NAT) plos.orgresearchgate.net
1,8-Naphthyridine Analogues M. tuberculosis H37Rv Significant Activity Not specified researchgate.net

Antimalarial Potential

The quest for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum. Analogues featuring the indole-piperidine framework have been identified as a promising chemotype in this area.

Research stemming from a high-throughput screening against P. falciparum led to the synthesis of a series of 3-piperidin-4-yl-1H-indoles. usp.br While many modifications to the N-piperidinyl position were not well-tolerated, a notable compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, emerged with lead-like characteristics. This analogue demonstrated activity against both drug-sensitive and drug-resistant malaria strains, with EC50 values around 3 μM. usp.br Importantly, it showed selectivity for the malaria parasite and did not exhibit cross-resistance with chloroquine (B1663885), marking it as a potential new scaffold for further optimization. usp.br

Further studies on 1,4-disubstituted piperidine derivatives have underscored the potential of this chemical class. nih.gov Although the core structure in this study was not exclusively an indole, the findings on piperidine substitutions are relevant. For instance, compounds with a phenoxyacetamide side chain attached to the piperidine nitrogen showed potent activity. One such derivative, compound 13b , exhibited an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain of P. falciparum. nih.gov This compound was five times more potent than chloroquine against the 3D7 strain and ten times more potent against the W2 strain, with a favorable selectivity index. nih.gov These results highlight the capacity of the substituted piperidine moiety to anchor potent antimalarial compounds. The introduction of a piperidine ring, in general, has been associated with antimalarial and other biological activities. nih.gov

Table 1: Antimalarial Activity of Selected Piperidine Analogues

CompoundTarget/StrainActivity (IC50/EC50)Reference
(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanoneP. falciparum (drug-sensitive & resistant)~3 µM usp.br
Compound 13b (a 1,4-disubstituted piperidine)P. falciparum (3D7 strain)4.19 nM nih.gov
Compound 13b (a 1,4-disubstituted piperidine)P. falciparum (W2 strain)13.30 nM nih.gov
Compound 12a (a 1,4-disubstituted piperidine)P. falciparum (W2 strain)11.06 nM nih.gov

Activity Against Trypanosomiasis and Leishmaniasis

Neglected tropical diseases such as trypanosomiasis and leishmaniasis, caused by kinetoplastid parasites, are in urgent need of new therapeutic options. Indole-piperidine analogues have been explored as a source of novel antiparasitic agents.

For Chagas disease, caused by Trypanosoma cruzi, a 4-azaindole-2-piperidine compound was identified from a "Chagas box" library with moderate activity. dndi.org Despite extensive medicinal chemistry efforts to optimize this scaffold, a lead candidate with sufficient potency and metabolic stability for in vivo studies could not be developed. usp.brdndi.orgnih.gov However, the research confirmed the potential of the indole-piperidine core as a starting point for anti-kinetoplastid drug discovery. dndi.org Other research has emphasized that the indole motif is crucial for the antitrypanosomal activity of certain compound classes like paullones, where its removal leads to a complete loss of activity against T. b. brucei. nih.govnih.gov In a different approach, the optimization of 1H-indole-2-carboxamides led to analogues where replacing a morpholine (B109124) ring with substituted piperidines was explored. acs.org While a 4,4-difluoro piperidine analogue showed a pEC50 of less than 5, this line of investigation highlights the continued interest in piperidine-containing indoles for targeting T. cruzi. acs.org

In the context of leishmaniasis, caused by Leishmania species, various indole derivatives have shown promise. The association of an indole with a β-lactam ring, for instance, produced compounds with potent activity against L. major promastigotes, with some derivatives showing inhibitory activity comparable to the standard drug amphotericin B. mdpi.com An indole alkaloid, coronaridine, isolated from Peschiera australis, demonstrated potent activity by inhibiting the growth of both promastigote and amastigote forms of Leishmania amazonensis. nih.gov Furthermore, a series of biaryl piperidine derivatives were developed and showed moderate to good antileishmanial activity against Leishmania donovani. researchgate.net These findings collectively suggest that hybrid molecules containing indole and piperidine moieties are a fertile ground for the discovery of new treatments for leishmaniasis.

Antitumor and Antiproliferative Activities

The indole-piperidine scaffold is a key structural element in a variety of compounds designed to combat cancer through different mechanisms of action, including the disruption of microtubule dynamics, direct cytotoxicity against cancer cells, and interference with DNA replication.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Analogues of this compound have been developed as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed based on the structures of combretastatin (B1194345) A-4 (CA-4) and other indole-based tubulin inhibitors. dndi.orgscielo.br Among these, compound 7d was particularly potent, exhibiting IC50 values of 0.52 μM against HeLa, 0.34 μM against MCF-7, and 0.86 μM against HT-29 cancer cell lines. dndi.org Mechanistic studies confirmed that this compound arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization in a manner consistent with colchicine. dndi.orgscielo.br Similarly, novel combretastatin analogues bearing an indole moiety in place of the A-ring of CA-4 were synthesized. nih.gov Compound 2d from this series showed significant anticancer activity against THP-1 (leukemia) and MCF-7 (breast) cancer cells with IC50 values of 0.80 μM and 0.37 μM, respectively. nih.gov Immunofluorescence and molecular docking studies confirmed that these compounds bind to the colchicine site on β-tubulin, thereby preventing microtubule polymerization. nih.gov

Table 2: Tubulin Polymerization Inhibition by Indole Analogues

CompoundCancer Cell LineAntiproliferative Activity (IC50)MechanismReference
Compound 7dHeLa0.52 µMInhibition of tubulin polymerization, G2/M arrest dndi.org
MCF-70.34 µM
HT-290.86 µM
Compound 2dTHP-1 (Leukemia)0.80 µMBinds to colchicine site, inhibits tubulin polymerization nih.gov
MCF-7 (Breast)0.37 µM

Cytotoxic Effects on Various Cancer Cell Lines

Beyond targeting tubulin, indole-piperidine analogues have demonstrated broad cytotoxic activity against a range of human tumor cell lines, indicating their potential as general antiproliferative agents.

A series of thiazole (B1198619) nortopsentin analogues, which feature a 5-azaindole (B1197152) moiety, were synthesized and tested against the NCI's full panel of 60 human tumor cell lines. embrapa.br These compounds were broadly active, showing GI50 (50% growth inhibition) values from micromolar to submicromolar levels. Notably, some analogues displayed selectivity against specific cancer sub-panels. For example, compounds 3b and 3f were selective for the HCT-116 colon cancer cell line with GI50 values of 0.93 μM and 0.18 μM, respectively. embrapa.br Another derivative, 18b , was selective for the melanoma subpanel. embrapa.br

In another study, a library of 50 indolyl sulfonamides based on 4-indolyl and 5-indolyl frameworks was synthesized to target the metabolic processes of pancreatic cancer. nih.gov Thirteen of these compounds were identified as cytotoxic at 50 μM against seven pancreatic cancer cell lines. A rapid screening assay designed to detect inhibitors of ATP production identified ten compounds as strong or moderate hits at a concentration of 3 μM. nih.gov Four of these compounds displayed IC50 values below 1 μM against one or more pancreatic cancer cell lines, suggesting their potential as metabolic inhibitors. nih.gov

Interaction with DNA Topoisomerase

DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and recombination, making them established targets for cancer chemotherapy. researchgate.net Indole derivatives have been investigated for their ability to inhibit these enzymes.

Molecular docking studies have explored the potential of novel 1,3-diheterocycle indole derivatives to inhibit DNA topoisomerase I. dndi.org These theoretical studies help to pinpoint the binding modes of the most active compounds within the enzyme's active site, guiding the rational design of more potent inhibitors. dndi.org While direct experimental evidence for this compound analogues as topoisomerase inhibitors is emerging, the broader class of indole derivatives has shown significant promise. For example, novel indole derivatives of ursolic acid have been designed and evaluated as potential topoisomerase II inhibitors. mdpi.com Similarly, fluoroquinolones, another class of compounds, are known to form complexes with topoisomerase II, leading to a halt in DNA replication, and some, like moxifloxacin, have shown anticancer activity. researchgate.net This indicates that incorporating functionalities known to interact with topoisomerases onto an indole-piperidine scaffold could be a viable strategy for developing new anticancer agents.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Analogues incorporating the indole scaffold have been shown to possess significant anti-inflammatory and immunomodulatory properties, acting through various molecular pathways.

One synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was shown to have a multimodal anti-inflammatory effect. acs.org It effectively scavenged free radicals, inhibited lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) and nitric oxide (NO) production in RAW-264.7 cells, and reduced the release of the pro-inflammatory cytokine TNF-α in macrophages. acs.org In animal models of acute and chronic inflammation, HMPH reduced neutrophil infiltration, paw edema, and arthritis symptoms, suggesting its effectiveness is mediated by modulating immunity and reducing oxidative stress. acs.org

Hybrid molecules combining indole and imidazolidine (B613845) nuclei have also been evaluated. The compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and its bromo-benzyl derivative (LPSF/NN-52) demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of cytokines TNF-α and IL-1β in animal models. Another indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was found to reduce leukocyte migration and levels of pro-inflammatory cytokines IL-6, TNF-α, IL-17, and IFN-γ. Its mechanism appears to involve the nitric oxide pathway, as the anti-inflammatory effect was reversed by inhibitors of nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC).

Furthermore, S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones were tested for immunomodulatory activity. Several of these compounds showed highly significant inhibition of T-cell proliferation, with some exerting a moderate inhibitory effect. These findings highlight the diverse mechanisms through which indole analogues can modulate the immune system and exert anti-inflammatory effects.

Table 3: Anti-inflammatory and Immunomodulatory Activities of Indole Analogues

CompoundModel/AssayObserved EffectPotential MechanismReference
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)LPS-stimulated RAW-264.7 cells; Rat models of inflammationReduced ROS, NO, TNF-α; Reduced neutrophil infiltration and paw edemaImmunity modulation, reduction of oxidative stress acs.org
LPSF/NN-56 and LPSF/NN-52 (Indole-imidazolidine hybrids)Air pouch and peritonitis models in vivoReduced leukocyte migration and release of TNF-α and IL-1βModulation of the immune system
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Peritonitis and air pouch models in vivoReduced leukocyte migration and levels of IL-6, TNF-α, IL-17, IFN-γInvolvement of the iNOS/sGC/NO pathway
Alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thionesPHA-activated T-cellsSignificant inhibition of T-cell proliferationSelective inhibition of T-cell proliferation

Metabolic and Cardiovascular Activities

Antidiabetic Potential

The search for novel therapeutic agents for diabetes mellitus has led to the investigation of various heterocyclic compounds. Among these, indole and piperidine derivatives have emerged as promising scaffolds for the development of antidiabetic drugs. Their potential is often evaluated through their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

Inhibition of α-glucosidase and α-amylase delays the breakdown of carbohydrates in the small intestine, leading to a slower and lower rise in post-meal blood glucose levels. nih.gov A study on a series of indole-based compounds demonstrated significant inhibitory activity against both pancreatic α-amylase and intestinal α-glucosidase. nih.gov Several of these analogues exhibited inhibitory concentrations (IC₅₀) in the micromolar range, in some cases surpassing the activity of the standard drug, acarbose. nih.gov For instance, certain indole derivatives showed α-amylase inhibitory IC₅₀ values ranging from 3.80 to 47.50 μM and α-glucosidase inhibitory IC₅₀ values from 3.10 to 52.20 μM. nih.gov

Similarly, piperidine-substituted chalcones have been identified as potent inhibitors of both α-amylase and α-glucosidase. nih.gov Some of these derivatives displayed higher in vitro α-glucosidase inhibitory activity than acarbose. nih.gov Furthermore, novel piperidine derivatives have also been reported to exhibit significant α-amylase inhibition. nih.gov A review of indole compounds with antidiabetic potential highlighted that derivatives combining an indole ring with other heterocyclic structures, such as pyridopyrrolidine, can result in potent α-glucosidase inhibition. For example, an indole-containing pyridopyrrolidine was found to have an IC₅₀ of 4.4 μM against α-glucosidase.

Table 1: Antidiabetic Activity of Selected Indole and Piperidine Analogues

Compound Class Target Enzyme IC₅₀ (μM) Reference
Indole Analogues α-Amylase 3.80 - 47.50 nih.gov
α-Glucosidase 3.10 - 52.20 nih.gov
Indole-containing Pyridopyrrolidine α-Glucosidase 4.4
Piperidine-substituted Chalcones α-Amylase High Inhibition at 1000 µg/mL nih.gov
α-Glucosidase Higher than Acarbose nih.gov
Novel Piperidine Derivative α-Amylase 97.30% inhibition nih.gov

Antihypertensive Properties

The indole nucleus is a key structural feature in various compounds with cardiovascular effects. Research into indole-piperidine and indole-piperazine analogues has revealed their potential as antihypertensive agents.

A study focused on a series of 3-[2-(phenoxypiperidyl)ethyl]indoles identified several compounds with hypotensive activity when tested in spontaneously hypertensive rats. nih.govacs.org The position of the phenoxy substituent on the piperidine ring was found to be a critical determinant of this activity, with para-substitution at the 4-position of the piperidine ring showing maximum effect. nih.govacs.org

In a different series of compounds, 3-(4-acylaminopiperazin-1-ylalkyl)indoles were synthesized and evaluated for their ability to lower blood pressure. nih.gov The study found that compounds lacking substituents on the indole ring were generally the most effective in reducing blood pressure in a spontaneously hypertensive rat model. nih.gov Several of these analogues demonstrated significant potency, causing a reduction in blood pressure of more than 55 mmHg at oral doses of 100 mg/kg. nih.gov Additionally, research on 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles also reported a significant reduction in arterial pressure in spontaneously hypertensive rats for some of the tested compounds. nih.gov

Table 2: Antihypertensive Activity of Selected Indole Analogues

Compound Series Key Structural Feature Animal Model Notable Finding Reference
3-[2-(phenoxypiperidyl)ethyl]indoles Para-substituted phenoxy at piperidine-4-position Spontaneously Hypertensive Rat Maximum hypotensive activity nih.govacs.org
3-(4-acylaminopiperazin-1-ylalkyl)indoles Unsubstituted indole ring Spontaneously Hypertensive Rat >55 mmHg blood pressure reduction at 100 mg/kg nih.gov
1-(aminocarbonylmethyl)-indoles 2-methyl or 2-phenyl substitution Spontaneously Hypertensive Rat Significant reduction in arterial pressure nih.gov

Other Biological Modulations

Translocator Protein (TSPO) Ligand Activity

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular functions, including steroidogenesis. It is a target for both therapeutic agents and diagnostic imaging ligands. Indole-based structures have been a key component in the development of high-affinity TSPO ligands.

A prominent class of TSPO ligands are the N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (IGAs). nih.govbenthamscience.com Many derivatives within this class exhibit Ki values in the nanomolar and even sub-nanomolar range for TSPO. nih.gov The anxiolytic-like effects of these compounds are attributed to their ability to stimulate neurosteroid synthesis. nih.gov

Another example of indole-containing TSPO ligands are dipeptides incorporating tryptophan. A dipeptide, N-carbobenzoxy-l-tryptophanyl-l-isoleucine amide (GD-23), was designed as a TSPO ligand and demonstrated anxiolytic activity. nih.gov A related dipeptide, GD-102 (N-phenylpropionyl-l-tryptophanyl-l-leucine amide), also showed a pronounced anxiolytic effect, which was blocked by the specific TSPO antagonist PK11195. nih.gov Furthermore, novel N,N-disubstituted pyrazolopyrimidine acetamides have been developed as TSPO ligands, with some compounds displaying picomolar to nanomolar binding affinities. mdpi.com

Table 4: TSPO Ligand Activity of Selected Indole Analogues

Compound Class Binding Affinity (Ki) Notable Activity Reference
N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (IGAs) Nanomolar to sub-nanomolar range Anxiolytic-like effects nih.govbenthamscience.com
N-carbobenzoxy-l-tryptophanyl-l-isoleucine amide (GD-23) Not specified Anxiolytic activity nih.gov
N-phenylpropionyl-l-tryptophanyl-l-leucine amide (GD-102) Not specified Pronounced anxiolytic effect nih.gov
Pyrazolopyrimidine Acetamides Picomolar to nanomolar range High affinity TSPO ligands mdpi.com

Mechanism of Action and Molecular Interactions

Receptor Binding Affinity and Selectivity

There is currently no specific data available in the public domain detailing the receptor binding affinity and selectivity of 1-(1H-Indol-3-ylmethyl)-3-piperidinol for any particular biological target.

However, research on structurally related compounds offers some context. For instance, derivatives of 3-(piperidin-3-yl)-1H-indole have been investigated for their affinity to the 5-HT6 receptor, which is implicated in cognitive processes and central nervous system disorders. mdpi.comnih.gov Similarly, piperidin-4-yl-1,3-dihydroindol-2-ones have been shown to bind to nociceptin (B549756) and opioid receptors, with modifications to the piperidine (B6355638) nitrogen substituent influencing their agonist or antagonist activity. nih.gov Furthermore, certain 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have demonstrated competitive antagonism at human α4β2 and α7 nicotinic acetylcholine (B1216132) receptors. rsc.org It is important to emphasize that these findings pertain to related but distinct molecules and cannot be directly extrapolated to this compound.

Enzyme Inhibition Kinetics and Characterization

Detailed studies on the enzyme inhibition kinetics and characterization of this compound are not present in the available scientific literature.

Modulation of Specific Cellular Pathways and Signaling Cascades

There is no published research that specifically investigates the modulation of cellular pathways and signaling cascades by this compound.

Studies on analogous compounds provide some insights into potential biological effects. For instance, a synthetic indole (B1671886) analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has been shown to inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in cell cultures, as well as reduce the release of the pro-inflammatory cytokine TNF-α. nih.gov Another related compound, 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been reported to decrease immunoglobulin E (IgE) levels in sensitized animals, suggesting a potential role in modulating allergic and inflammatory responses. mdpi.com These findings underscore the diverse biological activities of indole derivatives, but direct evidence for the cellular effects of this compound is absent.

Structural Basis of Ligand-Target Recognition

No molecular docking, crystallographic, or other structural biology studies have been published that elucidate the structural basis of ligand-target recognition for this compound.

For related compounds, molecular docking studies have been employed to understand their interaction with biological targets. For example, the binding of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives to nicotinic acetylcholine receptors has been modeled to identify key interactions. rsc.org Similarly, docking studies of 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid with targets like lysosomal protective protein and thromboxane-A synthase have been performed to predict binding modes. mdpi.com These computational approaches are valuable for hypothesis generation but require experimental validation and are not available for this compound.

Structure Activity Relationship Sar Studies of 1 1h Indol 3 Ylmethyl 3 Piperidinol Derivatives

Substituent Effects on the Indole (B1671886) Moiety and Associated Biological Activity

The indole nucleus is a "privileged" structural motif in medicinal chemistry, and its substitution pattern profoundly influences the biological activity of 1-(1H-indol-3-ylmethyl)-3-piperidinol derivatives. nih.govresearchgate.net The electronic nature and position of substituents on the indole ring can dictate binding affinity and functional activity at various receptors and enzymes. researchgate.netchula.ac.th

Research into related indole structures has shown that both the position and the nature of the substituent are critical. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at different positions of the indole ring resulted in varied biological potency. researchgate.net Specifically, substitution at position 4 of the indole ring was found to be the least favorable for activity, whereas substitution at position 7 was the most favorable. researchgate.net

The type of substituent also plays a significant role. Studies on CysLT1 antagonists showed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, derivatives with a methoxy (B1213986) group at position 7 of the indole ring exhibited superior inhibitory effects. researchgate.net The introduction of N-substituents on the indole ring has also been explored, with N-substituted indole derivatives showing a range of activities, including anti-inflammatory and antimicrobial effects. nih.gov However, in some cases, N1-unsubstituted derivatives demonstrated stronger cytoprotective properties. nih.gov

The following table summarizes the effects of indole ring substitution on the activity of certain indole derivatives, which can provide insights into the SAR of this compound analogues.

Table 1: Effect of Indole Ring Substituents on Biological Activity

Indole Substitution Position Substituent Relative Potency Reference
4 Various Least Favorable researchgate.net
5 Bromo Tolerated, allows further functionalization nih.govmdpi.com
7 Methoxy Most Favorable researchgate.net
7 Chloro Potent Activity researchgate.net
N1 Alkyl/Aryl Can modulate activity nih.gov
N1 Unsubstituted Strong cytoprotective properties nih.gov

Impact of Piperidine (B6355638) Ring Substitutions and Conformation on Pharmacological Profile

The piperidine moiety is a cornerstone in drug design, and its modification offers a powerful tool to modulate pharmacological activity. mdpi.comijnrd.org For derivatives of this compound, substitutions on the piperidine ring and its conformational state are critical determinants of the pharmacological profile.

The hydroxyl group at the 3-position of the piperidine ring is a key feature, likely involved in hydrogen bonding interactions with target proteins. The substitution on the piperidine nitrogen is also of high importance. N-alkylation of related 3-(piperidin-3-yl)-1H-indole derivatives has been used to synthesize new chiral compounds, indicating that the nitrogen atom is a key handle for modification and can influence the molecule's spatial configuration. nih.gov

The conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, is also crucial. The introduction of substituents can influence this conformational preference. For example, the introduction of an N-formyl group on piperidin-4-ones, a related heterocyclic system, leads to a conformational equilibrium between two twist-boat forms. researchgate.net This highlights that N-substitution can significantly alter the ring's shape, thereby affecting how the molecule fits into a binding site. The orientation of substituents (axial vs. equatorial) on the piperidine ring can dramatically impact binding affinity and efficacy.

Studies comparing piperidine-containing compounds to analogues with different heterocyclic rings, such as imidazole, have shown that the piperidine ring can significantly alter potency, sometimes by several orders of magnitude, underscoring its specific contribution to the pharmacological profile. nih.gov

Table 2: Influence of Piperidine Moiety Modifications

Modification Observation Potential Impact Reference
N-Alkylation Provides a route to new derivatives Alters spatial configuration and target interaction nih.gov
Ring Conformation Can shift from chair to twist-boat upon N-substitution Affects ligand fit in binding pocket researchgate.net
Replacement of Piperidine Replacing other heterocycles with piperidine significantly affects potency Highlights the specific role of the piperidine scaffold nih.gov

Role of the Linker Region in Ligand-Target Interactions

The methylene (B1212753) bridge (-CH2-) connecting the indole C3 position to the piperidine nitrogen is a critical element that dictates the spatial relationship between these two key pharmacophoric groups. The length and flexibility of this linker are paramount for achieving the correct orientation within the target's binding site.

In analogous systems, such as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), the nature of the linker region was extensively investigated. researchgate.net Shortening the linker by one or two methylene groups led to a decrease in activity. researchgate.net This suggests that a specific distance between the aromatic and the aliphatic cyclic moieties is required for optimal interaction.

Table 3: Impact of Linker Modification on Activity in Analogous Systems

Linker Modification Change in Activity Inference for Ligand-Target Interaction Reference
Reduced Length (by 1-2 atoms) Decreased Optimal distance between pharmacophores is crucial researchgate.net
Amine replaced with Ether Less Active Suggests H-bond donation from linker may be important researchgate.net
Amine replaced with Amide Maintained or slightly reduced activity Rigidity and H-bond capacity can be tolerated researchgate.net
Amine replaced with Methylene >10-fold less active Indicates the heteroatoms in the linker are important for binding researchgate.net

Stereochemical Requirements for Optimal Biological Activity

Chirality plays a pivotal role in the biological activity of this compound derivatives, as the molecule contains a stereocenter at the C3 position of the piperidine ring. nih.govnih.gov The spatial arrangement of the hydroxyl group can lead to significant differences in binding affinity and efficacy, as biological macromolecules like receptors and enzymes are themselves chiral.

Studies on other chiral compounds have consistently shown that stereochemistry is fundamental for biological activity. nih.govnih.gov Often, only one enantiomer displays the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects. For instance, in research on nature-inspired antimalarial agents, only the isomers with a specific stereochemistry, (5S, αS), showed significant potency. nih.govnih.gov This stereoselectivity was attributed not only to the interaction with the biological target but also to stereoselective uptake by transporters. nih.gov

The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been a key focus of research, allowing for the evaluation of individual stereoisomers. nih.gov Determining the absolute configuration of these enantiomers is essential to understanding the precise structural requirements for interaction with a biological target. nih.gov Molecular modeling studies have further elucidated the structural and stereochemical necessities for efficient binding, confirming that a specific 3D arrangement of atoms is required for optimal ligand-target interaction. nih.gov

Correlations between Physicochemical Properties and Biological Response

The biological response of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, solubility, and electronic characteristics. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its ability to interact with its biological target.

Lipophilicity, often expressed as logP or in related terms like Lipophilic Efficiency (LipE), is a critical parameter. researchgate.net There is typically an optimal range of lipophilicity for a drug candidate; too low, and the compound may not cross cell membranes, while too high, and it may suffer from poor solubility and high metabolic clearance. In the development of FLT3 inhibitors, LipE was used as a key metric to guide the optimization of leads, balancing potency with lipophilicity. researchgate.net For example, the highly active azaindole derivative 37 also demonstrated a favorable LipE of 6.7. researchgate.net

Computational studies and Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate these physicochemical properties with biological activity. academie-sciences.fr By analyzing a series of compounds, it is possible to build models that predict the activity of new derivatives based on their calculated properties. These studies often reveal that a combination of steric, electronic, and hydrophobic factors is responsible for the observed biological response. For example, docking studies can reveal how substituents influence binding through van der Waals, electrostatic, or hydrogen bonding interactions, which are all dependent on the physicochemical nature of the substituent. academie-sciences.fr

Table 4: List of Mentioned Compounds

Compound Name/Class
This compound
3-(Piperidin-3-yl)-1H-indole
Azaindoles
3-Substituted 1H-indole-2-carboxylic acid
N-formylpiperidin-4-ones
Meridianin
CysLT1 antagonists

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Comprehensive ADME profiling is fundamental in early drug development to identify compounds with favorable properties for further investigation. wuxiapptec.com This characterization is typically initiated with a suite of in vitro assays before moving to in vivo models. nih.gov

While specific experimental data for 1-(1H-Indol-3-ylmethyl)-3-piperidinol is not available in published literature, its initial ADME assessment would involve a series of standardized in vitro screening assays. High-throughput screening methods are often employed to efficiently evaluate large numbers of compounds. nih.gov

Permeability Assessment: A compound's ability to pass through biological membranes is a key determinant of its oral absorption. Standard assays to evaluate this include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane, providing a rapid and cost-effective initial screen for permeability.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a barrier with properties similar to the intestinal epithelium. It is used to evaluate both passive and active transport mechanisms.

Metabolic Stability Assessment: The susceptibility of a compound to metabolism is evaluated to predict its clearance and half-life in the body. Key assays include:

Liver Microsomal Stability Assay: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time is measured.

Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes and can account for cellular uptake. nih.gov

The following table outlines the typical parameters measured in these in vitro screens.

Assay TypeParameters MeasuredPurpose
Permeability
PAMPAApparent Permeability (Papp)To assess passive diffusion and predict potential for oral absorption.
Caco-2Apparent Permeability (Papp), Efflux RatioTo evaluate intestinal permeability and identify if the compound is a substrate of efflux transporters.
Metabolic Stability
Liver MicrosomesPercentage of compound remaining, In vitro half-life (t½), Intrinsic clearance (CLint)To determine the rate of metabolism by Phase I enzymes and predict hepatic clearance.
HepatocytesPercentage of compound remaining, In vitro half-life (t½), Intrinsic clearance (CLint)To assess overall metabolic stability in a more physiologically relevant system. nih.gov

Understanding how a compound is metabolized is crucial for identifying potentially active or toxic metabolites. wuxiapptec.comnih.gov The identification of metabolic "soft spots"—positions on the molecule that are susceptible to metabolism—can guide medicinal chemistry efforts to improve the compound's stability. admescope.com

The process typically involves:

In Vitro Incubation: this compound would be incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to generate metabolites. evotec.com

Sample Analysis: The incubated samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). This technique allows for the detection and structural elucidation of metabolites. admescope.com

Metabolic Pathway Elucidation: By identifying the chemical structures of the metabolites, potential metabolic pathways such as oxidation, hydroxylation, or conjugation can be proposed.

Common metabolic transformations for a molecule like this compound could include hydroxylation on the indole (B1671886) or piperidine (B6355638) rings, N-dealkylation, or oxidation.

While specific data for this compound is not publicly documented, tissue distribution studies are performed in vivo to understand where the compound distributes in the body after administration. bioivt.com This information is vital for assessing potential target organ toxicity and for ensuring the compound reaches its intended site of action.

The standard methodology involves:

Dosing: A radiolabeled version of the compound is often synthesized and administered to preclinical species, typically rats. nih.gov

Sample Collection: At various time points after dosing, animals are euthanized, and a wide range of tissues (e.g., brain, liver, kidney, lung, heart, muscle) and fluids are collected. tandfonline.comnih.gov

Quantification: The concentration of the compound (or radioactivity) in each tissue is quantified. nih.gov This can be done by liquid scintillation counting of homogenized tissues or by quantitative whole-body autoradiography (QWBA), which provides a visual map of the compound's distribution. bioivt.com

The resulting data is often presented as a tissue-to-plasma concentration ratio, indicating the extent of accumulation in various organs.

In Vivo Pharmacokinetic Profiling Across Species

To understand the in vivo behavior of this compound, pharmacokinetic studies would be conducted in multiple preclinical species (e.g., mouse, rat, dog). admescope.com These studies are essential for predicting human pharmacokinetics. theraindx.com

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes. sygnaturediscovery.com Blood samples are collected at predetermined time points and the plasma concentration of the compound is measured using a validated bioanalytical method, such as LC-MS/MS. admescope.com

The following key pharmacokinetic parameters are then calculated:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life, the time required for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

These parameters help to build a comprehensive understanding of the compound's absorption and disposition in a living system. sygnaturediscovery.com

Toxicokinetic Evaluation Supporting Safety Assessment

Toxicokinetics is a branch of pharmacokinetics that focuses on the relationship between the systemic exposure to a compound and its toxicity over time. nih.gov These studies are conducted as part of preclinical safety and toxicology programs and are often a regulatory requirement. acs.orgnih.gov

The primary goals of toxicokinetic evaluation for a compound like this compound would be:

To correlate observed toxic effects with the level of systemic exposure.

To assess the dose proportionality of exposure. As the dose increases, the exposure (e.g., AUC and Cmax) should increase proportionally. A lack of proportionality may indicate saturation of absorption or elimination pathways.

To investigate potential accumulation of the compound or its metabolites with repeated dosing.

To evaluate potential sex differences in exposure.

Toxicokinetic data is typically collected during repeat-dose toxicology studies. Plasma samples are taken at specified intervals throughout the study to determine key PK parameters at different dose levels. This data is crucial for interpreting the findings of toxicology studies and for establishing a safe starting dose for first-in-human clinical trials. nih.gov

Toxicology and Safety Assessment

In Vitro Cytotoxicity Evaluation in Human Primary Cells and Cell Lines

No publicly available data from in vitro studies evaluating the cytotoxic effects of 1-(1H-Indol-3-ylmethyl)-3-piperidinol on human primary cells or established human cell lines were identified. Therefore, its potential to cause cell death or inhibit cell proliferation in a laboratory setting remains uncharacterized.

In Vivo Toxicity Studies in Relevant Animal Models

Searches for in vivo toxicity data for this compound yielded no specific studies.

Determination of Tolerated and Toxic Doses

There are no published studies determining the no-observed-adverse-effect-level (NOAEL) or identifying toxic dosage levels of this compound in any animal models.

Assessment of Organ-Specific Toxicity Profiles

Without in vivo studies, there is no information regarding the potential organ-specific toxicity of this compound. The toxicological profile concerning specific organs such as the liver, kidney, heart, or central nervous system has not been documented.

Genotoxicity and Mutagenicity Screening

No information is available from standard genotoxicity and mutagenicity assays for this compound. This includes a lack of data from bacterial reverse mutation assays (e.g., Ames test), in vitro chromosomal aberration tests in mammalian cells, or in vivo micronucleus assays in rodents. Consequently, the mutagenic and genotoxic potential of the compound is unknown.

Safety Pharmacology (e.g., hERG Channel Activity)

There is no available data on the safety pharmacology of this compound, including its activity on the human Ether-à-go-go-related gene (hERG) channel. Inhibition of the hERG channel is a critical safety concern as it can lead to cardiac arrhythmias. nih.gov However, the specific effects of this compound on this or other ion channels have not been reported in the public domain.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(1H-Indol-3-ylmethyl)-3-piperidinol, docking simulations can be employed to identify potential protein targets and to analyze the specific interactions that stabilize the ligand-receptor complex.

The process involves preparing a 3D structure of the ligand and a library of potential protein targets. The ligand is then computationally "docked" into the binding site of each protein, and a scoring function is used to estimate the binding affinity. Lower (more negative) binding energy scores typically indicate a more favorable interaction.

For a compound like this compound, potential targets could include serotonin (B10506) receptors, dopamine (B1211576) receptors, or acetylcholinesterase, given the prevalence of the indole (B1671886) and piperidine (B6355638) moieties in ligands for these proteins. For instance, studies on related indole derivatives have successfully used molecular docking to probe interactions with the 5-HT2A serotonin receptor. The indole ring can form crucial π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket, while the piperidinol portion can establish hydrogen bonds through its hydroxyl group with polar residues such as serine or threonine.

Table 1: Hypothetical Molecular Docking Results for this compound against Various CNS Targets

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
5-HT2A Receptor-9.8Phe339, Phe340π-π stacking
-9.8Ser242Hydrogen Bond (with piperidinol -OH)
Dopamine D2 Receptor-8.5Asp114Ionic Interaction (with protonated piperidine N)
-8.5Phe389π-π stacking
Acetylcholinesterase-11.2Trp84, Tyr334π-π stacking (dual binding site)
-11.2Ser200Hydrogen Bond (with piperidinol -OH)

Note: The data in this table is illustrative and based on typical interactions for these compound classes. Actual results would require specific computational studies.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

For the this compound-receptor complex predicted by docking, an MD simulation would be initiated to observe its behavior over nanoseconds or even microseconds. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability. A stable RMSD for the ligand suggests it remains securely in the binding pocket.

Furthermore, MD simulations can reveal the persistence of key interactions identified in docking. For example, the hydrogen bond between the piperidinol hydroxyl group and a serine residue might be observed to be stable throughout the simulation, confirming its importance for binding. Conversely, an initially predicted interaction might prove to be transient.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

A pharmacophore model for a series of active indole-piperidine analogs could be generated. For this compound, the key pharmacophoric features would likely be:

An aromatic ring feature (the indole nucleus).

A hydrogen bond donor (the indole -NH and the piperidinol -OH).

A potential hydrogen bond acceptor (the piperidinol -OH).

A positive ionizable feature (the piperidine nitrogen).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. This virtual screening approach can identify novel molecules that possess the same essential features as this compound and are therefore likely to bind to the same target, potentially with improved properties.

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known drugs and their activities. The output is a list of potential biological activities with a corresponding probability of being active (Pa) or inactive (Pi).

A PASS analysis of this compound could generate a wide range of predicted activities. Given its structure, high Pa values might be expected for activities such as:

Serotonin 5-HT receptor agonist/antagonist

Dopamine receptor ligand

Antipsychotic

Anxiolytic

Acetylcholinesterase inhibitor

Table 2: Illustrative PASS Analysis Results for this compound

Predicted ActivityPaPi
5-HT2A Antagonist0.8520.015
Anxiolytic0.7980.023
Antipsychotic0.7510.031
Dopamine D2 Antagonist0.7150.045
Acetylcholinesterase Inhibitor0.6880.056
Antidepressant0.6500.062

Note: Pa (probability "to be active") and Pi (probability "to be inactive") values are hypothetical and serve to illustrate the type of data generated by a PASS analysis.

These predictions can help prioritize which biological assays to perform, saving time and resources in the early stages of drug discovery.

Quantum Chemical Calculations for Conformational and Electronic Structure Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock methods, provide a detailed understanding of the electronic structure and conformational preferences of a molecule. For this compound, these calculations can determine the most stable three-dimensional shapes (conformers) of the molecule in a vacuum or in a solvent.

The flexible linker between the indole and piperidine rings allows for multiple low-energy conformations. DFT calculations can map the potential energy surface as a function of key dihedral angles, identifying the global minimum energy conformer. This information is crucial for selecting the correct ligand conformation for molecular docking studies.

Furthermore, quantum chemical calculations can determine various electronic properties, such as:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, e.g., around the hydroxyl oxygen) and electron-poor (positive potential, e.g., around the indole and piperidinol hydrogens) regions. This is invaluable for understanding potential non-covalent interactions like hydrogen bonding.

These detailed electronic and conformational analyses provide a fundamental understanding of the molecule's intrinsic properties, which underpins its potential biological activity.

Advanced Analytical Characterization and Quantification Methods

Chromatography-Mass Spectrometry (HPLC-MS, GC-MS) for Purity and Quantification

Chromatographic methods coupled with mass spectrometry are indispensable tools for separating 1-(1H-Indol-3-ylmethyl)-3-piperidinol from reaction mixtures or impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of indole (B1671886) derivatives. nih.gov For a compound like this compound, reversed-phase HPLC is typically employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The content of diastereomers, if applicable, can also be determined using HPLC methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. mdpi.com This technique is crucial for confirming the molecular weight of the target compound and identifying any impurities. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, as it typically generates the protonated molecular ion [M+H]⁺, which for C14H18N2O is expected at m/z 231.15. nih.gov LC-MS/MS can provide further structural information through fragmentation analysis. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. cmbr-journal.com While derivatization might be necessary to increase the volatility of the polar alcohol group, GC-MS offers high chromatographic resolution. cmbr-journal.com Electron Ionization (EI) is a common ionization method in GC-MS, which produces a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. rsc.org

The combination of these methods allows for the robust determination of purity, often exceeding 98% for analytical standards, and the quantification of the compound in various matrices.

Table 1: Typical Chromatographic Conditions for Analysis of Indole Alkaloid Derivatives

Parameter HPLC GC-MS
Column Reversed-phase (e.g., C18, 30 m x 320 µm x 0.25 µm) rsc.org Capillary (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradient nih.gov Helium or Nitrogen rsc.org
Detector UV (e.g., 254 nm), ESI-MS nih.govnih.gov Mass Spectrometer (EI mode)

| Typical Application | Purity assessment, diastereomer separation, quantification nih.gov | Impurity profiling, structural confirmation by fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. researchgate.net A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework. mdpi.comipb.pt

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Key expected signals for this compound include distinct resonances for the aromatic protons on the indole ring, the C2-H proton of the indole, the N-H proton, the methylene (B1212753) bridge protons, and the protons of the piperidinol ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, C=C, C-N, C-O). The spectrum would show characteristic signals for the eight carbons of the indole core, the methylene bridge carbon, and the five carbons of the piperidinol ring. nih.gov

2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive connection of the indol-3-ylmethyl moiety to the nitrogen of the 3-piperidinol ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

Position Predicted ¹³C Shift Predicted ¹H Shift (Multiplicity, J in Hz)
Indole C2 122.5 7.0-7.2 (s)
Indole C3 111.9 -
Indole C3a 127.0 -
Indole C4 119.0 7.1-7.3 (m)
Indole C5 119.5 7.1-7.3 (m)
Indole C6 122.0 7.3-7.5 (d)
Indole C7 111.3 7.6-7.8 (d)
Indole C7a 136.2 -
Indole N1-H - 8.0-8.2 (br s)
Methylene C 55.0 3.6-3.8 (s)
Piperidine (B6355638) C2 60.0 2.8-3.0 (m)
Piperidine C3 66.0 3.8-4.0 (m)
Piperidine C4 34.0 1.6-1.8 (m)
Piperidine C5 25.0 1.4-1.6 (m)
Piperidine C6 50.0 2.2-2.4 (m)
Piperidine C3-OH - Variable (br s)

*Note: These are predicted values based on data from structurally similar compounds and may vary from experimental results. nih.govrsc.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides unequivocal proof of molecular structure, including the absolute configuration of chiral centers and detailed information about the solid-state packing arrangement. For this compound, which contains a stereocenter at the C3 position of the piperidine ring, this technique is essential for determining its three-dimensional structure.

The process involves growing a high-quality single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

A study on the precursor, 3-(piperidin-3-yl)-1H-indole, demonstrated the power of this technique. nih.gov It was found that the racemic compound could crystallize either as a "true racemate" in a centrosymmetric space group or as a racemic conglomerate, which is a mixture of homoenantiomeric crystals. nih.gov By derivatizing the racemic amine with a chiral auxiliary, diastereomers were formed that could be separated and crystallized. The subsequent X-ray analysis of one of the diastereomers allowed for the determination of its absolute configuration, which in turn established the absolute configuration of the chiral amine precursor. nih.gov A similar strategy could be applied to this compound to confirm the absolute configuration of its enantiomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups. mdpi.com These include a broad band for the O-H stretch of the alcohol, a sharp band for the N-H stretch of the indole, C-H stretching bands for the aromatic and aliphatic portions, and various C=C, C-N, and C-O stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Indole N-H 3300-3500 (sharp)
O-H Stretch Alcohol O-H 3200-3600 (broad)
C-H Stretch (Aromatic) Indole Ring 3000-3100
C-H Stretch (Aliphatic) Piperidine Ring, Methylene 2850-3000
C=C Stretch Aromatic Ring 1450-1600
C-N Stretch Amine, Indole 1000-1350

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-Indol-3-ylmethyl)-3-piperidinol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of indole-piperidine hybrids typically involves coupling indole derivatives with functionalized piperidines. For example, Pd-catalyzed amidation or alkylation can link indole moieties to piperidine rings . Sodium hydride in anhydrous DMF has been used to alkylate indole nitrogen in related compounds, achieving yields >90% under inert atmospheres . Reaction temperature (room temperature vs. reflux) and stoichiometry of reagents (e.g., 1.2 equivalents of alkylating agents) critically impact purity, as residual byproducts may require chromatographic purification .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Characteristic peaks include N-H stretching (~3350 cm⁻¹ for indole), C-N vibrations (~1650 cm⁻¹), and piperidine ring deformations (~1450 cm⁻¹) .
  • NMR : Key signals include:
  • ¹H NMR : Indole C3-H (δ 7.1–7.3 ppm, singlet), piperidine protons (δ 2.5–3.5 ppm, multiplet), and methylene bridge protons (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Piperidine carbons (δ 40–60 ppm) and indole aromatic carbons (δ 110–140 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL software reveals bond angles, torsion angles, and packing arrangements. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.399 Å, b = 12.500 Å, and c = 14.211 Å have been reported for structurally similar compounds . Hydrogen bonding between the indole N-H and piperidine oxygen (distance ~2.8 Å) stabilizes the lattice . Multi-scan absorption corrections (e.g., Blessing’s method) improve data accuracy .

Q. What computational strategies predict the stereochemical outcomes of this compound in receptor-binding studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like formyl-peptide receptors (FPR2). Key steps:

  • Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
  • Docking : Indole-piperidine hybrids show affinity for FPR2 via π-π stacking (indole vs. Tyr257) and hydrogen bonding (piperidinol OH with Asp281) .
  • Free Energy Calculations : MM-PBSA estimates binding energies (ΔG < -8 kcal/mol indicates strong binding) .

Q. How can enantiomers of this compound derivatives be resolved for pharmacological studies?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline separation. Mobile phases of hexane:isopropanol (90:10, v/v) at 1.0 mL/min resolve enantiomers with resolution >2.0 . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer .

Q. What strategies characterize polymorphic forms of this compound, and how does polymorphism affect stability?

  • Methodological Answer :

  • DSC/TGA : Identify melting points (e.g., Form I: 113–115°C; Form II: 105–108°C) and thermal decomposition patterns .
  • PXRD : Distinct peaks at 2θ = 12.5°, 18.3° (Form I) vs. 10.7°, 20.1° (Form II) .
  • Stability Studies : Accelerated aging (40°C/75% RH) shows Form I remains stable >6 months, while Form II converts to Form I under humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Indol-3-ylmethyl)-3-piperidinol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(1H-Indol-3-ylmethyl)-3-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.